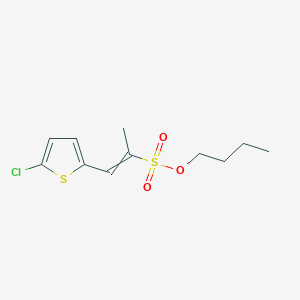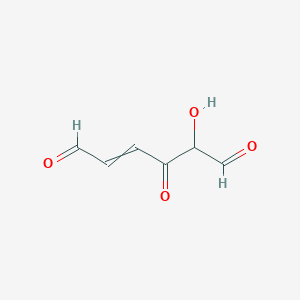![molecular formula C28H39NO3 B12639307 tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate CAS No. 920982-63-4](/img/structure/B12639307.png)
tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate is an organic compound that features a tert-butyl ester group attached to a carbazole moiety. Carbazole derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the tert-butyl group enhances the compound’s stability and solubility, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate typically involves the esterification of 9-decyl-9H-carbazole-2-ol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carbazole-2,3-dione derivatives.
Reduction: 9-decyl-9H-carbazole-2-ol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate is used as a precursor for synthesizing more complex carbazole derivatives. Its stability and solubility make it an ideal candidate for various organic synthesis reactions.
Biology
While specific biological applications are not well-documented, carbazole derivatives are known for their potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. The compound’s structural features may contribute to similar biological activities.
Medicine
Carbazole derivatives have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could serve as a starting material for developing new therapeutic agents.
Industry
In the industry, the compound is valuable for its applications in organic electronics, particularly in the fabrication of OLEDs and other optoelectronic devices. Its stability and solubility enhance the performance and longevity of these devices.
Wirkmechanismus
The mechanism of action of tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate in its applications is primarily related to its electronic properties. The carbazole moiety acts as a hole-transporting material in OLEDs, facilitating the movement of positive charges. The tert-butyl group enhances the compound’s stability, preventing degradation and improving device performance. In biological applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to the desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl acetate: A simpler ester with applications as a solvent and in organic synthesis.
3,6-Di-tert-butylcarbazole: A carbazole derivative with similar electronic properties but different structural features.
tert-Butyl carbazole-9-carboxylate:
Uniqueness
tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate is unique due to the presence of both the tert-butyl ester and the decyl-substituted carbazole moiety. This combination enhances its solubility, stability, and electronic properties, making it particularly valuable in optoelectronic applications.
Eigenschaften
CAS-Nummer |
920982-63-4 |
|---|---|
Molekularformel |
C28H39NO3 |
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
tert-butyl 2-(9-decylcarbazol-2-yl)oxyacetate |
InChI |
InChI=1S/C28H39NO3/c1-5-6-7-8-9-10-11-14-19-29-25-16-13-12-15-23(25)24-18-17-22(20-26(24)29)31-21-27(30)32-28(2,3)4/h12-13,15-18,20H,5-11,14,19,21H2,1-4H3 |
InChI-Schlüssel |
NDKJVOITFUSXKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(3-fluorobenzyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12639235.png)
![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)



![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)
![N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine](/img/structure/B12639283.png)


![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
